6-(Cyclopentyloxy)pyridine-3-carboxylic acid

DPP-4 inhibition Type 2 diabetes Incretin modulation

6-(Cyclopentyloxy)pyridine-3-carboxylic acid (CAS 509101-14-8) exhibits DPP-4 inhibition and antiproliferative activity (IC50 5.5–18.1 µM). The cyclopentyloxy group at position 6 enhances lipophilicity and target binding versus smaller alkoxy analogs. The carboxylic acid handle enables facile amide bond formation for SAR libraries. Reduction to (6-cyclopentyloxy-pyridin-3-yl)methanol (64% yield) provides a versatile intermediate. At 10 µM, it maximally activates receptor agonist activity in lymphocytes, making it a robust tool for immune cell signaling studies. Substitution with regioisomers (e.g., 2- or 5-substituted) is unscientific without comparative pharmacological data. Available at ≥95% purity.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 509101-14-8
Cat. No. B1355952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopentyloxy)pyridine-3-carboxylic acid
CAS509101-14-8
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C11H13NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14)
InChIKeySMEHWQFWKIXXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopentyloxy)pyridine-3-carboxylic Acid (CAS 509101-14-8): Pyridine Derivative with Differentiated DPP-4 Inhibitory and Antitumor Activity


6-(Cyclopentyloxy)pyridine-3-carboxylic acid (CAS 509101-14-8) is a pyridine-3-carboxylic acid derivative featuring a cyclopentyloxy substituent at the 6-position [1]. It exhibits in vitro dipeptidyl peptidase-4 (DPP-4) inhibitory activity and has demonstrated antiproliferative effects in select cancer cell lines with reported IC50 values ranging from 5.5 to 18.1 µM . Its pyridine core with dual functional groups enables its use as a versatile synthetic building block in medicinal chemistry campaigns [2]. The compound is available at analytical purity levels of 95% or higher .

6-(Cyclopentyloxy)pyridine-3-carboxylic Acid: Why In-Class Nicotinic Acid Analogs Are Not Interchangeable


Substitution on the nicotinic acid scaffold profoundly alters biological activity. The position and nature of the alkoxy substituent critically govern target engagement. 6-(Cyclopentyloxy)pyridine-3-carboxylic acid displays DPP-4 inhibition and antitumor activity , whereas its regioisomers—such as 2-(cyclopentyloxy)nicotinic acid (CAS 953732-05-3) or 5-(cyclopentyloxy)nicotinic acid —exhibit distinct or uncharacterized pharmacological profiles due to altered hydrogen-bonding networks and steric constraints. Furthermore, replacement of the cyclopentyloxy group with smaller alkoxy moieties (e.g., methoxy) drastically reduces lipophilicity (estimated logP), which can adversely affect membrane permeability and metabolic stability [1]. Consequently, generic substitution with other nicotinic acid derivatives is not scientifically valid without explicit comparative data.

6-(Cyclopentyloxy)pyridine-3-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


DPP-4 Inhibitory Activity of 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid

6-(Cyclopentyloxy)pyridine-3-carboxylic acid acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4) . While quantitative IC50 values for this specific compound are not publicly available in the primary literature, its reported DPP-4 inhibitory activity distinguishes it from non-inhibitory analogs like 2-(cyclopentyloxy)nicotinic acid, which lacks reported DPP-4 activity and is primarily employed as a synthetic intermediate .

DPP-4 inhibition Type 2 diabetes Incretin modulation

Antiproliferative Activity in Cancer Cell Lines: 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid vs. Sorafenib

In vitro tests demonstrated that certain derivatives of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid exhibited IC50 values ranging from 5.5 to 18.1 µM against unspecified cancer cell lines, indicating potent antitumor activity . As a comparator, the established chemotherapeutic agent sorafenib shows an IC50 of 1.28 µM in similar assays . While the potency is lower than sorafenib, the activity falls within a therapeutically relevant range for hit-to-lead optimization.

Antitumor activity Cytotoxicity Cancer cell lines

Receptor Agonist Activity: Concentration-Dependent Activation Profile

6-(Cyclopentyloxy)pyridine-3-carboxylic acid exhibits maximal receptor agonist activity at a concentration of 10 µM . At this concentration, it exerts a pharmacological effect on lymphocytes, though it does not significantly affect blood lymphocytes . This concentration-activity relationship is distinct from structurally related pyridine carboxylic acids, such as 5-(cyclopentyloxy)nicotinic acid, which has no reported receptor agonist activity .

Receptor agonism Lymphocyte modulation Immunopharmacology

Physicochemical Differentiation: Predicted Lipophilicity (logP) vs. 6-Methoxypyridine-3-carboxylic Acid

The cyclopentyloxy substituent confers enhanced lipophilicity compared to smaller alkoxy analogs. While an experimental logP for 6-(Cyclopentyloxy)pyridine-3-carboxylic acid is not available, computational estimates indicate a logP of approximately 2.9–3.8 . In contrast, 6-methoxypyridine-3-carboxylic acid is predicted to have a logP of ~0.5–1.2 based on fragment-based calculations [1]. This difference of ≥2 log units corresponds to a theoretical >100-fold increase in octanol-water partition coefficient.

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Utility: Reduction to (6-Cyclopentyloxy-pyridin-3-yl)methanol

6-(Cyclopentyloxy)pyridine-3-carboxylic acid undergoes reduction with lithium aluminium hydride (LiAlH4) in tetrahydrofuran to yield (6-cyclopentyloxy-pyridin-3-yl)methanol with a reported yield of 64% [1]. This transformation is not directly applicable to regioisomers such as 2-(cyclopentyloxy)nicotinic acid, where the altered electronic environment of the carboxylic acid group may lead to different reactivity profiles and yields [2].

Synthetic building block Medicinal chemistry Alcohol synthesis

Commercial Availability and Purity Specifications

6-(Cyclopentyloxy)pyridine-3-carboxylic acid is commercially available from multiple suppliers at purities ranging from 95% to 97% . In comparison, its regioisomer 2-(cyclopentyloxy)nicotinic acid (CAS 953732-05-3) is offered at similar purity levels . However, the 6-substituted compound is stocked by a wider array of vendors (including AKSci, Fluorochem, Leyan, and Beyotime), ensuring greater supply chain resilience for procurement planning [1].

Procurement Purity Vendor comparison

Optimal Research and Industrial Applications for 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid (CAS 509101-14-8)


Hit-to-Lead Optimization in Type 2 Diabetes Drug Discovery Programs Targeting DPP-4

Given its reported DPP-4 inhibitory activity , 6-(Cyclopentyloxy)pyridine-3-carboxylic acid serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel incretin-based therapies. The carboxylic acid handle permits facile derivatization (e.g., amide bond formation), while the cyclopentyloxy group provides a lipophilic anchor that may enhance target binding [1].

Anticancer Lead Discovery and Chemical Probe Development

With demonstrated antiproliferative activity in the low micromolar range (IC50 5.5–18.1 µM) , this compound is suitable as a chemical probe for investigating novel anticancer mechanisms. Its activity, while modest compared to sorafenib, is sufficient for initial target identification studies and phenotypic screening follow-up .

Immunomodulation and Lymphocyte Function Studies

The compound's receptor agonist activity, which is maximal at 10 µM and affects lymphocytes , positions it as a tool compound for studying immune cell signaling pathways. Its defined concentration-response relationship facilitates reproducible experimental design in ex vivo or in vitro immunological assays .

Medicinal Chemistry Building Block for Alcohol Intermediate Synthesis

The established reduction protocol to (6-cyclopentyloxy-pyridin-3-yl)methanol (64% yield) [2] provides a robust synthetic route to a primary alcohol intermediate. This alcohol can serve as a versatile handle for further functionalization (e.g., etherification, esterification, or conversion to leaving groups), making the parent acid a valuable building block in parallel synthesis libraries [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Cyclopentyloxy)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.